Ethanolamine-15N
Description
Significance of Stable Isotopes (e.g., Carbon-13, Nitrogen-15) as Advanced Research Probes
Stable isotopes function as sophisticated probes by replacing naturally occurring isotopes in specific molecules. This substitution allows researchers to follow the fate of these labeled molecules through intricate biological or chemical transformations. Nitrogen-15 (B135050) (¹⁵N), for instance, is crucial for tracking nitrogen metabolism, protein synthesis, and nutrient assimilation in plants and microorganisms alfa-chemistry.com. Similarly, Carbon-13 (¹³C) is widely used to trace carbon flow in metabolic pathways, study photosynthesis, and analyze the composition of organic matter clearsynth.commusechem.comwikipedia.org.
The analytical techniques employed to detect and quantify stable isotopes have advanced significantly. Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods, offering high sensitivity and precision wikipedia.orgsustainability-directory.comsolubilityofthings.com. NMR, in particular, allows for the detailed structural and metabolic analysis of labeled compounds, even in complex biological matrices silantes.comnih.govnih.gov. The ability to distinguish between isotopes based on their mass or vibrational modes provides a clear signal that can be tracked through various reactions and pathways wikipedia.org.
Contextualization of Ethanolamine-15N within Isotopic Tracing Methodologies for Complex Systems
Ethanolamine (B43304), a simple amino alcohol, is a fundamental building block in biological systems, serving as a precursor for phospholipids (B1166683) (like phosphatidylethanolamine (B1630911) and phosphatidylcholine) and neurotransmitters nih.govnih.govportlandpress.compsu.edu. Labeling ethanolamine with ¹⁵N, creating this compound, allows researchers to trace its incorporation into these vital biomolecules and follow its metabolic journey within complex biological systems.
In metabolomics, this compound has been utilized in sophisticated labeling strategies. For example, it can be chemically tagged to carboxyl-containing metabolites, enabling their detection and quantification via 2D heteronuclear correlation NMR experiments nih.govnih.govnih.govresearchgate.netresearchgate.net. This approach significantly enhances spectral resolution and sensitivity, allowing for the identification of hundreds of metabolites in biological samples like urine and serum, even at low micromolar concentrations nih.govnih.gov. This capability is invaluable for understanding metabolic fluxes, identifying biomarkers, and deciphering disease mechanisms in complex biological systems nih.govnih.govcreative-proteomics.com. Furthermore, ¹⁵N-labeled compounds, including those derived from ethanolamine, are essential for metabolic flux analysis (MFA), providing quantitative insights into the rates of metabolic reactions and pathways wikipedia.orgcreative-proteomics.comnih.gov.
Evolution of Isotopic Labeling Applications in Scientific Inquiry and Discovery
The application of stable isotopes in scientific research has evolved dramatically since their initial discovery. Early uses were often limited by analytical capabilities, but advancements in mass spectrometry and NMR spectroscopy have revolutionized the field sustainability-directory.comnih.govnih.gov. Initially, stable isotopes were primarily used in geochemistry and geology to understand natural processes and elemental cycling clearsynth.commusechem.comuwyo.edu.
In the life sciences, the development of techniques like mass isotopomer distribution analysis (MIDA) and the commercial availability of highly enriched stable isotope-labeled compounds, particularly for carbon, hydrogen, nitrogen, and oxygen, have led to a surge in their application nih.govnih.gov. Stable isotopes are now integral to studies in proteomics (e.g., SILAC), metabolomics, and systems biology, allowing for quantitative analysis of complex biological networks silantes.comnih.gov. The evolution from simple tracer studies to comprehensive omics-type analyses, where entire cellular or organismal systems are labeled, highlights the increasing sophistication and impact of isotopic labeling in driving scientific discovery silantes.comnih.gov. The ability to precisely track molecular fates and quantify metabolic fluxes has opened new avenues in drug development, disease diagnostics, and understanding fundamental biological processes musechem.comsilantes.comnih.govnih.gov.
Compound List
this compound
Carbon-13 (¹³C)
Nitrogen-15 (¹⁵N)
Phosphatidylethanolamine
Phosphatidylcholine
Choline
Urea
Glycine
Serine
Uric acid
Choline
Deuterium (B1214612) (²H)
Phosphorus-31 (³¹P)
Nitric Oxide (NO)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(15N)azanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i3+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXFHJVJLSVMW-LBPDFUHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438094 | |
| Record name | Ethanolamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33598-78-6 | |
| Record name | Ethanolamine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33598-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Isotopic Enrichment of Ethanolamine 15n
Precursor Selection and Synthetic Pathways for Nitrogen-15 (B135050) Incorporation
The selection of appropriate ¹⁵N-labeled precursors is paramount for the efficient and high-yield synthesis of Ethanolamine-15N. The primary synthetic routes leverage the established industrial methods for ethanolamine (B43304) production, adapted for isotopic labeling.
The predominant method for synthesizing this compound involves the reaction between ethylene (B1197577) oxide and ¹⁵N-labeled ammonia (B1221849). This reaction is a well-established industrial process for producing monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA) kiche.or.krgoogle.comgoogle.comlookchem.com. By substituting natural abundance ammonia with ¹⁵N-enriched ammonia, the resulting ethanolamine product will carry the isotopic label on its nitrogen atom smolecule.com.
The reaction proceeds via the nucleophilic attack of ammonia on the epoxide ring of ethylene oxide. This exothermic reaction is typically carried out in the liquid phase under controlled temperature and pressure conditions. The mole ratio of ammonia to ethylene oxide is a critical parameter, with an excess of ammonia generally favoring the formation of monoethanolamine, thereby maximizing the incorporation of ¹⁵N into the desired product kiche.or.krgoogle.comgoogle.com. Water is often used as a solvent or catalyst to promote the reaction and enhance thermal stability google.com.
While ¹⁵N-labeled ammonia remains the most direct and common precursor for incorporating the isotope into the amine group of ethanolamine, research into alternative nitrogen sources or synthetic strategies aims to further enhance isotopic enrichment and yield. However, the direct reaction of ¹⁵N-ammonia with ethylene oxide is highly efficient for achieving high ¹⁵N incorporation. Other methods for synthesizing ¹⁵N-labeled compounds, such as those starting from ¹⁵N-nitrite or ¹⁵N-ammonium salts for amino acid synthesis, illustrate broader approaches to isotopic labeling but are not typically employed for ethanolamine synthesis researchgate.net. The focus for this compound remains on optimizing the ammonia-based route to achieve the highest possible isotopic enrichment.
Utilization of Nitrogen-15 Labeled Ammonia as a Key Starting Material
Methodological Considerations in High-Yield and High-Purity Synthesis
Achieving high yields and exceptional purity of this compound requires careful optimization of reaction conditions and the implementation of effective purification strategies.
The synthesis of this compound benefits from the optimization strategies employed in the large-scale production of ethanolamines, with the specific goal of ensuring controlled isotopic integration. Key parameters that influence reaction yield, selectivity, and isotopic integrity include:
Ammonia to Ethylene Oxide Ratio: A high molar excess of ¹⁵N-ammonia relative to ethylene oxide (e.g., 2:1 to 40:1) is crucial for maximizing the yield of monoethanolamine and minimizing the formation of di- and triethanolamines, thereby ensuring efficient incorporation of the ¹⁵N label into the desired product kiche.or.krgoogle.com.
Temperature and Pressure: The reaction is typically conducted in the liquid phase at temperatures ranging from 40°C to 180°C and pressures from 1 to 100 kg/cm ² google.comgoogle.com. Precise control of these parameters is vital to manage the exothermic nature of the reaction and prevent side reactions that could lead to isotopic scrambling or degradation of the labeled product.
Solvent and Catalyst: Water often serves as both a solvent and a catalyst in the reaction between ethylene oxide and ammonia, facilitating the reaction and improving thermal stability google.com. The concentration of water can influence reaction rates and product distribution.
Optimizing these conditions ensures that the ¹⁵N atom is efficiently integrated into the ethanolamine molecule, maintaining high isotopic enrichment throughout the process.
Following synthesis, rigorous purification is essential to isolate this compound with high chemical purity and isotopic homogeneity.
Vacuum Distillation: This is a standard technique for separating ethanolamines from reaction mixtures. Crude ethanolamine mixtures containing unreacted ammonia, water, and varying proportions of mono-, di-, and triethanolamine are subjected to vacuum distillation. This process allows for the separation of individual ethanolamine components based on their boiling points google.com. Careful fractional distillation is employed to isolate this compound from potential byproducts and unreacted starting materials.
Chromatographic Methods: While distillation is common, advanced purification techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be employed for further refinement, particularly for achieving very high purity standards required for sensitive analytical applications universiteitleiden.nlphenomenex.com. These methods can effectively remove trace impurities that might affect isotopic analysis or downstream applications.
The purification process must be conducted in a manner that preserves the isotopic integrity of the ¹⁵N label.
Optimization of Reaction Conditions for Controlled Isotopic Integration
Analytical Validation of Isotopic Enrichment and Structural Integrity
Confirming the successful synthesis of this compound involves analytical techniques that verify both the isotopic enrichment and the structural integrity of the molecule.
Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the isotopic enrichment of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used phenomenex.comnih.gov. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, the incorporation of ¹⁵N can be quantified. Isotope ratio mass spectrometry (IRMS) is a highly accurate method for determining the δ¹⁵N values of compounds nih.govacs.org. LC-MS/MS, often employing isotopic internal standards, is also used for precise quantification of labeled compounds tandfonline.com. Validation of isotopic analyses by MS is crucial to ensure accuracy and precision researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is vital for confirming the structural identity and purity of this compound. ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. Crucially, ¹⁵N NMR spectroscopy can directly detect the presence and environment of the ¹⁵N nucleus spectrabase.comsemanticscholar.orgshoko-sc.co.jp. Two-dimensional NMR techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful for confirming the specific incorporation of the ¹⁵N label into the amine group and for its application in metabolite profiling studies where ¹⁵N-ethanolamine serves as a chemical tag nih.govnih.govresearchgate.netecut.edu.cnnih.gov. The chemical shift and coupling patterns provide definitive structural confirmation.
A typical commercial sample of this compound may exhibit an isotopic purity of 98 atom % ¹⁵N and a chemical purity (assay) of 99% sigmaaldrich.com.
High-Resolution Mass Spectrometry for Quantitative Isotopic Abundance Assessment
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the quantitative assessment of isotopic abundance in labeled compounds like this compound. HRMS instruments, such as Orbitrap mass spectrometers, offer exceptional mass accuracy and resolving power, enabling the precise differentiation of isotopologues and the accurate determination of isotopic ratios nih.govresearchgate.netuni-regensburg.de.
When analyzing this compound, HRMS can accurately quantify the ratio of ¹⁵N to ¹⁴N atoms within the molecule. This is critical for confirming the degree of isotopic enrichment achieved during synthesis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with HRMS are commonly employed, allowing for the separation and subsequent mass analysis of the labeled compound ecut.edu.cnnih.govtandfonline.com. Stable isotope dilution methods, utilizing isotopomers of this compound as internal standards, can further enhance the accuracy of comparative quantification tandfonline.com.
The high resolution of these instruments is paramount for distinguishing between molecules with similar nominal masses but different elemental compositions or isotopic distributions, a common challenge in complex labeling studies researchgate.netuni-regensburg.de. Furthermore, computational tools and specialized software, such as IsoCorrectoR, are often utilized to process the raw HRMS data, correcting for the natural abundance of stable isotopes and any potential tracer impurities to ensure reliable quantitative results nih.govresearchgate.netuni-regensburg.de. The ability to resolve mass defects is crucial for accurately differentiating isotopes like ¹⁵N from other elements that might contribute to similar mass shifts uni-regensburg.de.
Nuclear Magnetic Resonance Spectroscopy for Site-Specific Isotopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides indispensable information for the site-specific confirmation of isotopic enrichment in this compound. While direct ¹⁵N NMR detection is possible, its low sensitivity due to the low natural abundance and gyromagnetic ratio of ¹⁵N makes it challenging without isotopic enrichment nih.govhuji.ac.ilreddit.com. Therefore, indirect detection methods, which leverage the sensitivity of the ¹H nucleus, are predominantly used.
¹H-coupled ¹⁵N NMR and ¹H-¹⁵N Heteronuclear Correlation Spectroscopy (HSQC): The ¹H-¹⁵N HSQC experiment is highly effective for detecting ¹⁵N-labeled compounds. This technique relies on the scalar coupling (J-coupling) between ¹H and ¹⁵N nuclei, typically around 90 Hz for ¹H-¹⁵N bonds in amide linkages formed during tagging reactions nih.govnih.gov. The ¹H-¹⁵N HSQC spectrum displays well-dispersed peaks, with chemical shifts in both the ¹H and ¹⁵N dimensions providing a unique fingerprint for each tagged metabolite nih.gov. The ¹⁵N enrichment ensures that only molecules containing the ¹⁵N label are detected, effectively rendering other nitrogen-containing species invisible and simplifying spectral interpretation nih.govnih.gov. This method allows for the quantitative profiling of metabolites tagged with ¹⁵N-ethanolamine nih.govnih.gov.
¹H-¹⁵N Heteronuclear Multiple-Bond Correlation (HMBC) Spectroscopy: ¹H-¹⁵N HMBC spectroscopy is another powerful 2D NMR technique used for structural elucidation and isotopic confirmation. It detects correlations between protons and ¹⁵N nuclei that are separated by two or more bonds, providing valuable long-range connectivity information ceitec.czqu.edu.qa. Compared to direct ¹⁵N NMR, ¹H-¹⁵N HMBC is significantly more sensitive, requiring less measurement time and offering improved signal-to-noise ratios ceitec.czqu.edu.qayoutube.com. This enhanced sensitivity, coupled with the proton detection, makes it a preferred method for confirming the presence and location of the ¹⁵N label within the ethanolamine molecule or its derivatives reddit.comceitec.czyoutube.com.
The combination of these NMR techniques allows for the precise assignment of the ¹⁵N label to specific atoms within the ethanolamine structure, confirming the success of the synthetic strategy and the site-specific isotopic enrichment.
Table 1: Key Spectroscopic Parameters for ¹H-¹⁵N NMR Analysis
| Parameter | Value / Range | Technique / Context | Reference |
| ¹J(¹H, ¹⁵N) Coupling Constant | ~90 Hz | ¹H-¹⁵N HSQC, ¹H-¹⁵N HMBC (in amide linkages) | nih.govnih.gov |
| ¹⁵N Chemical Shift Dispersion | ~15 ppm | ¹H-¹⁵N HSQC spectrum (for tagged metabolites) | nih.gov |
| ¹H Chemical Shift Dispersion | ~1.0 ppm | ¹H-¹⁵N HSQC spectrum (for tagged metabolites) | nih.gov |
| ¹H-¹⁵N HMBC Measurement Time (example) | ~60-136 minutes | For molecules of moderate size and concentration | ceitec.czmagritek.com |
Elemental Analysis for Nitrogen Content Verification
Elemental Analysis (EA), particularly when coupled with Isotope Ratio Mass Spectrometry (IRMS), serves as a fundamental method for verifying the nitrogen content and isotopic composition of this compound. Standard EA techniques, employing CHNS/O analyzers, quantify the total percentage of nitrogen in a sample, confirming the expected elemental composition of the synthesized compound thermofisher.com.
When combined with IRMS, EA can provide precise measurements of the ¹⁵N/¹⁴N ratio, thereby quantifying the degree of isotopic enrichment alexandraatleephillips.comresearchgate.net. This dual approach allows for the confirmation that the synthesized molecule not only contains the correct amount of nitrogen but also possesses the desired ¹⁵N isotopic signature. EA-IRMS is recognized for its accuracy and stability in isotopic measurements, serving as a critical validation step for isotopically labeled materials researchgate.net. The results from EA-IRMS can be correlated with those obtained from other methods, reinforcing the reliability of the isotopic data alexandraatleephillips.comresearchgate.net.
Compound List:
this compound
Ethanolamine
¹⁵N-ethanolamine
¹⁵N-cholamine
¹H
¹³C
¹⁴N
¹⁵N
¹H-¹⁵N HSQC
¹H-¹⁵N HMBC
CHNS/O analyzers
Elemental Analysis (EA)
Isotope Ratio Mass Spectrometry (IRMS)
High-Resolution Mass Spectrometry (HRMS)
Advanced Analytical Methodologies Employing Ethanolamine 15n As a Research Tool
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics. The strategic incorporation of ¹⁵N-labeled compounds like Ethanolamine-15N significantly amplifies the capabilities of NMR, offering unparalleled insights into complex biological systems.
Enhanced Metabolite Profiling through ¹⁵N Isotope Tagging
Metabolomics, the study of small molecules in biological systems, benefits immensely from techniques that enhance the detection and quantification of a wide array of metabolites. This compound plays a crucial role in this field through chemoselective derivatization and advanced NMR experiments.
This compound is utilized as a chemoselective tag for metabolites possessing carboxyl groups. This reaction, typically facilitated by coupling reagents, forms stable amide bonds between the carboxyl group of a metabolite and the amino group of this compound. This derivatization strategy offers several advantages:
Enhanced NMR Signal: The incorporation of ¹⁵N, an NMR-active nucleus with a low natural abundance (0.37%), significantly increases the signal-to-noise ratio for the tagged metabolites in ¹⁵N-detected NMR experiments.
Improved Resolution: The ¹H-¹⁵N heteronuclear correlation, particularly in 2D NMR experiments, provides a much larger spectral dispersion compared to 1D ¹H NMR, effectively reducing spectral overlap and allowing for the resolution of individual metabolite signals.
Selective Detection: By specifically targeting carboxyl groups, this method allows for the focused analysis of a significant class of biologically important molecules, simplifying complex biological mixtures.
Research has demonstrated that this approach can detect over one hundred carboxyl-containing metabolites at concentrations as low as a few micromolar in biological samples like serum and urine nih.govacs.org. The derivatization process exhibits good linearity (coefficients of regression, R², greater than 0.99) and high reproducibility, making it a robust method for quantitative metabolic profiling nih.gov. For instance, a ¹H-¹⁵N HSQC spectrum of human urine after tagging with ¹⁵N-ethanolamine has shown nearly 200 well-dispersed peaks arising from carboxyl-containing metabolites nih.govmdpi.com.
Table 1: ¹⁵N-Ethanolamine in Metabolite Profiling
| Application | Derivatization Target | NMR Technique | Key Benefits | Detection Limit | Metabolites Detected (Approx.) |
| Metabolomics | Carboxyl groups | ¹H-¹⁵N HSQC | Enhanced resolution, sensitivity, quantitative accuracy, reproducibility | Few μM | >100 (up to ~200 in urine) |
| Biomarker Discovery | Carboxyl groups | ¹H-¹⁵N HSQC | Improved spectral simplification, selective detection | Few μM | >100 |
| Unknown Metabolite ID | Carboxyl groups | ¹H-¹⁵N HSQC + MS | Correlation of NMR and MS data, enhanced sensitivity | Few μM | >100 |
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for metabolomics, especially when coupled with ¹⁵N isotope tagging. The ¹⁵N nucleus, while inherently less sensitive than ¹H, provides a distinct spectral dimension when correlated with ¹H. This allows for:
Resolution Enhancement: The dispersion of signals across both the ¹H and ¹⁵N dimensions significantly reduces spectral overlap, which is a major challenge in complex biological samples analyzed by 1D ¹H NMR nih.govscience.gov.
Sensitivity Improvement: By using ¹⁵N-labeled compounds, the signal from the tagged metabolites is amplified, enabling the detection of low-concentration analytes. The indirect detection via ¹H further enhances sensitivity due to the higher gyromagnetic ratio of ¹H mdpi.com.
Quantitative Accuracy: The ¹H-¹⁵N HSQC approach, when applied to ¹⁵N-tagged metabolites, offers quantitative accuracy and good reproducibility, allowing for reliable tracking of metabolic changes nih.gov.
This combined approach provides access to hundreds of metabolites in a single experiment, often completed within an hour, making it highly efficient for high-throughput metabolomic studies nih.govnih.gov.
Chemoselective Derivatization of Carboxyl-Containing Metabolites
Structural and Dynamic Characterization of Biomolecules
Beyond metabolomics, this compound, or the principles it embodies, is instrumental in understanding the structure and dynamics of larger biomolecules, particularly membrane proteins.
Membrane proteins are notoriously difficult to crystallize, making solid-state NMR (ssNMR) a critical technique for their structural determination. ¹⁵N labeling is indispensable for ssNMR studies, as it:
Enhances Sensitivity: The incorporation of ¹⁵N significantly boosts the NMR signal, which is crucial for the inherently lower sensitivity of ssNMR compared to solution NMR.
Enables Site-Specific Analysis: Residue-specific or uniform ¹⁵N labeling allows researchers to probe the structure, dynamics, and interactions of specific regions within membrane proteins.
Facilitates Assignment: ¹⁵N labels provide key correlations in multidimensional ssNMR experiments, aiding in the assignment of spectral signals to specific amino acid residues.
Proteins like Phospholamban (PLB) and Gramicidin A, both integral membrane proteins, are amenable to structural studies using ¹⁵N labeling in ssNMR. For instance, site-specific ¹⁵N labels have been incorporated into the peptide backbone of Phospholamban to study its conformation and interactions within lipid bilayers mdpi.com. Similarly, ¹⁵N-labeled Gramicidin A has been analyzed using ssNMR to determine its structure and orientation in hydrated lipid bilayers researchgate.net. While direct use of this compound as the labeling agent for these specific proteins is not always explicitly detailed, ¹⁵N-labeled amino acids or other precursors are used. This compound, as a versatile ¹⁵N-containing compound, represents a fundamental tool in the broader strategy of ¹⁵N labeling for such biomolecular investigations, potentially serving as a precursor or a standard in related studies kaust.edu.saisotope.com.
Table 2: ¹⁵N Labeling in Membrane Protein Research via Solid-State NMR
| Protein Type | NMR Technique | Role of ¹⁵N Labeling | Key Information Gained | Example Proteins |
| Membrane Proteins | Solid-State NMR (ssNMR) | Enhances sensitivity, enables site-specific interrogation | Structure, dynamics, topology, intermolecular interactions | Phospholamban, Gramicidin A |
| Peptides in Bilayers | Solid-State NMR (ssNMR) | Improves spectral resolution and signal-to-noise ratio | Conformational changes, orientation within membranes | Gramicidin A |
NMR spectroscopy is a powerful technique for studying how small molecules (ligands) interact with proteins, providing insights into binding sites and affinities. ¹⁵N labeling, often facilitated by compounds like this compound, is a key enabler for these studies.
Protein-Observe NMR: In this approach, a protein is isotopically labeled with ¹⁵N. When an unlabeled ligand is titrated into a sample of this labeled protein, changes in the NMR signals (chemical shifts, peak intensities) of the protein's residues can be monitored using ¹H-¹⁵N HSQC or TROSY experiments aheyam.scienceduke.edu. These perturbations map the binding interface and can reveal conformational changes induced by ligand binding.
This compound as a Labeling Reagent: this compound can be utilized in the synthesis or labeling of proteins, making them amenable to ¹⁵N-based ligand-protein interaction studies kaust.edu.saisotope.com. For example, studies involving ligand titrations often utilize samples containing ¹⁵N-labeled proteins, where this compound could serve as a precursor or component in the labeling process kaust.edu.sa.
By observing the protein's response to ligand binding, researchers can gain detailed information about the molecular recognition events, which is critical for drug discovery and understanding biological pathways.
Table 3: ¹⁵N-Ethanolamine in Ligand-Protein Interaction Studies
| Study Type | NMR Technique | Role of ¹⁵N Labeling | Information Gained | Mechanism/Example |
| Ligand Binding | ¹⁵N-HSQC (Protein-Observe) | Labeling of protein (potentially using this compound as precursor/reagent) | Binding sites, affinities, conformational changes | Titration of unlabeled ligand into ¹⁵N-labeled protein; monitoring chemical shift perturbations. kaust.edu.saaheyam.scienceduke.edu |
| Drug Discovery Screening | ¹⁵N-HSQC (Protein-Observe) | Labeling of target protein | Identification of initial hits, mapping binding sites | Screening libraries against ¹⁵N-labeled protein targets to detect binding events. gu.se |
| Structural Dynamics | ¹⁵N-HSQC (Protein-Observe) | Labeling of protein | Dynamics of protein regions upon ligand binding | Observing changes in peak linewidths or relaxation rates. |
Solid-State ¹⁵N NMR in Membrane Protein Research (e.g., Phospholamban, Gramicidin A)
Integrated Spectroscopic and Chromatographic Approaches
Development of "Smart Isotope Tags" Combining NMR and MS Sensitivity (e.g., ¹⁵N-cholamine derived from ¹⁵N-ethanolamine chemistry)
The field of metabolomics, which seeks to comprehensively study metabolites within biological systems, faces significant challenges related to the sensitivity, resolution, and ability to correlate data obtained from different analytical platforms, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) researchgate.netacs.orgnih.gov. To address these limitations and maximize the combined strengths of these powerful techniques, researchers have developed "smart isotope tags." A key advancement in this area involves the utilization of ¹⁵N-ethanolamine chemistry to derive ¹⁵N-cholamine, a novel tag designed to enhance metabolite detection and characterization researchgate.netacs.orgnih.govacs.orgecut.edu.cn.
The Foundation: ¹⁵N-Ethanolamine Chemistry and ¹⁵N-Cholamine Synthesis
¹⁵N-ethanolamine serves as a crucial precursor or foundational chemical entity in the development of advanced isotope tags. The synthesis of ¹⁵N-cholamine, a prominent example of such a tag, leverages established ¹⁵N-ethanolamine chemistry researchgate.netacs.orgecut.edu.cn. The process typically involves a multi-step synthesis designed to incorporate the stable ¹⁵N isotope and a permanent charge, conferring dual analytical advantages acs.orgecut.edu.cn.
The synthesis of ¹⁵N-cholamine generally begins with the reaction of potassium ¹⁵N-phthalimide with (2-bromoethyl)trimethylammonium bromide in a suitable solvent like dimethylformamide (DMF). This reaction is followed by hydrolysis steps, first alkaline hydrolysis using sodium hydroxide (B78521) (NaOH) and subsequently acid hydrolysis using hydrochloric acid (HCl), often under heating. After purification, ¹⁵N-cholamine is obtained as a stable compound ready for derivatization acs.orgecut.edu.cn.
Table 1: Conceptual Synthesis of ¹⁵N-Cholamine
| Step | Key Reagents/Conditions | Outcome |
| 1 | Potassium ¹⁵N-phthalimide + (2-bromoethyl)trimethylammonium bromide in DMF, reflux | Formation of an intermediate product |
| 2 | Alkaline hydrolysis (e.g., NaOH) | Further intermediate processing |
| 3 | Acid hydrolysis (e.g., HCl), elevated temperature (e.g., 70 °C) for extended duration | Crude ¹⁵N-cholamine |
| 4 | Washing and purification (e.g., with acetonitrile (B52724) and water/acetone mixtures) | Pure ¹⁵N-cholamine |
¹⁵N-Cholamine as a "Smart Isotope Tag"
¹⁵N-cholamine functions as a "smart isotope tag" by possessing two critical properties:
NMR Sensitivity: The incorporation of the ¹⁵N isotope makes the tagged molecules detectable and quantifiable using NMR spectroscopy. The ¹⁵N nucleus provides a distinct signal that can be resolved from other nuclei, offering good chemical shift dispersion and enabling high-sensitivity detection of metabolites researchgate.netnih.gov.
MS Sensitivity: The tag features a permanent positive charge. This charge significantly enhances the sensitivity of MS detection, particularly in positive ion mode, and improves quantitative accuracy, irrespective of the solvent's pH or composition during separation researchgate.netnih.gov.
This dual capability allows researchers to detect and quantify the same set of metabolites using both NMR and MS, thereby overcoming the limitations inherent in using either technique alone and facilitating more robust data correlation for applications such as biomarker discovery and the identification of unknown compounds researchgate.netacs.orgnih.govacs.org.
Research Findings and Performance Metrics
The application of ¹⁵N-cholamine, derived from ¹⁵N-ethanolamine chemistry, has demonstrated significant improvements in metabolite profiling. Specifically, it targets metabolites containing carboxyl groups, a prevalent functional group across numerous metabolic pathways nih.govacs.orgmdpi.comnih.gov.
NMR Applications: When used for ¹H-¹⁵N two-dimensional heteronuclear single quantum coherence (HSQC) NMR experiments, ¹⁵N-ethanolamine and ¹⁵N-cholamine tagging strategies have enabled the detection of a large number of metabolites. Studies have reported the detection of well over one hundred carboxyl-containing metabolites in biological samples such as human serum and urine, with detection limits in the low micromolar (µM) range mdpi.comnih.govacs.org. The quantitative and reproducible nature of this derivatization approach is crucial for routine investigations mdpi.com.
MS Applications: The permanent charge on the ¹⁵N-cholamine tag dramatically enhances MS sensitivity. For instance, the detection sensitivity for certain tagged acids, like pyruvic acid, has been reported to increase by factors of up to approximately 1500 to 3000-fold compared to their detection without the tag nih.gov. This substantial enhancement allows for the sensitive detection of metabolites that might otherwise be below the limit of detection for MS.
Table 2: Performance Metrics of ¹⁵N-Cholamine Tagging
| Analytical Technique | Enhancement/Metric | Value | Reference(s) |
| NMR Spectroscopy | Number of Metabolites Detected | Over 100 | mdpi.comnih.govacs.org |
| NMR Spectroscopy | Detection Limit | Few µM | mdpi.comnih.gov |
| Mass Spectrometry | Sensitivity Enhancement (General) | Up to ~3000-fold / Three orders of magnitude or more | nih.gov |
| Mass Spectrometry | Sensitivity Enhancement (Pyruvic Acid) | ~1500-fold | nih.gov |
By combining the strengths of ¹⁵N labeling for NMR and the permanent charge for MS, ¹⁵N-cholamine serves as a powerful "smart isotope tag," significantly advancing the capabilities of metabolomic research for identifying and quantifying metabolites in complex biological matrices researchgate.netacs.orgnih.govacs.org.
Applications of Ethanolamine 15n in Biochemical and Biological Systems Research
Elucidation of Metabolic Pathways and Fluxes
Ethanolamine-15N plays a pivotal role in dissecting the complex networks of metabolic pathways and quantifying the flow of nitrogen through these systems.
The ¹⁵N isotope in ethanolamine (B43304) acts as a specific marker, allowing scientists to trace the assimilation, transformation, and cycling of nitrogen within various organisms, from microorganisms to complex multicellular life. Studies have demonstrated that certain bacteria can utilize ethanolamine as a sole source of nitrogen, with specific operons being induced for this purpose researchgate.net. By employing ¹⁵N-labeled ethanolamine, researchers can gain insights into the efficiency and mechanisms of nitrogen uptake and utilization in these organisms, contributing to a deeper understanding of microbial nitrogen metabolism and its ecological significance researchgate.netmdpi.com.
A significant application of this compound lies in its direct incorporation into phospholipids (B1166683), particularly phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes nih.govnih.govrsc.orgplos.org. Following administration, the ¹⁵N label is efficiently incorporated into the ethanolamine headgroup of PE nih.govplos.org. Furthermore, this compound aids in tracing the metabolic interconversion of phospholipids. For instance, it is instrumental in studying the pathway where PE is methylated to form phosphatidylcholine (PC), a critical process in lipid metabolism and membrane homeostasis, particularly in the liver wordpress.comcore.ac.uk. Researchers utilize ¹⁵N-labeled precursors to track the flux through these pathways, providing quantitative data on the rates of synthesis and remodeling of specific phospholipid species nih.govrsc.orgplos.org.
The use of this compound directly supports the analysis of how organisms assimilate and recycle nitrogen. By tracking the labeled nitrogen atom through cellular pathways, researchers can identify the key enzymes and intermediates involved in nitrogen assimilation processes mdpi.com. This tracer helps in understanding how nitrogen derived from ethanolamine is channeled into amino acid synthesis, protein production, and other essential nitrogenous compounds. The ability of certain bacteria to use ethanolamine as a nitrogen source further highlights its importance in studying nitrogen assimilation in microbial communities researchgate.net.
Beyond phospholipids, this compound serves as a versatile tracer for following the metabolic journey of ethanolamine-derived molecules throughout cellular and organismal systems. Its application in NMR-based metabolomics, through chemical tagging of carboxyl-containing metabolites, allows for the sensitive detection and quantification of a broad range of compounds nih.govnih.govnih.gov. This technique enhances spectral resolution and sensitivity, facilitating the identification of metabolic profiles and the tracing of biochemical pathways nih.govnih.gov. Moreover, this compound is a key component in metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions, providing a dynamic view of cellular metabolism and nutrient utilization mdpi.comcreative-proteomics.comnih.govnih.gov.
Applications of Ethanolamine 15n in Chemical and Mechanistic Studies
Mechanistic Investigations of Chemical Reactions
Kinetic Isotope Effect Studies for Reaction Mechanism Determination
Kinetic isotope effects (KIEs) are fundamental to determining rate-limiting steps and understanding transition state structures in chemical reactions. By comparing the reaction rates of isotopically labeled compounds (e.g., ¹⁵N-ethanolamine vs. ¹⁴N-ethanolamine) with unlabeled counterparts, researchers can quantify the extent to which the breaking or formation of a specific bond involving the labeled atom influences the reaction rate. Studies on tryptophan 2-monooxygenase, for example, utilized both deuterium (B1214612) and ¹⁵N kinetic isotope effects to probe the chemical mechanism of L-alanine oxidation. The ¹⁵N KIE values, alongside NMR analyses, allowed for the calculation of the ¹⁵N isotope effect on the CH bond cleavage step, providing insights into the timing of nitrogen bond order changes and CH bond cleavage nih.gov. Similarly, ¹⁵N KIEs have been instrumental in understanding nitrogen-sensitive steps in enzymatic reactions, such as the deamination of amino alcohols, where the magnitude of the ¹⁵N effect can directly correlate with the involvement of C-N bond cleavage in the rate-determining step nih.govnih.govacs.org.
Studies of Material Interactions and Transformations
Investigation of Ethanolamine (B43304) Degradation and Interaction with Polymeric Resins using ¹⁵N and Deuterium Labeled Variants
The interaction and degradation of ethanolamine (ETA) with materials like polymeric resins are critical considerations in various industrial applications, such as water treatment in nuclear power plants. Studies have employed ¹⁵N and deuterium-labeled ETA to elucidate these interactions. For instance, research investigating the fouling of ion exchange resins by ETA utilized ¹⁵N and deuterium-labeled ETA in conjunction with solid-state NMR, infrared spectroscopy, and GC/MS. These experiments aimed to determine the specific chemistry of interaction between ETA and mixed-bed ion exchange resins. While the labeled functionality (¹⁵N) was not directly detected in extracted compounds, the presence of carbon-deuterium stretching vibrations in the infrared spectrum of resins exposed to deuterated ETA suggested chemical binding to the resin. Cationic exchange resins, in particular, were found to absorb more ETA than could be accounted for by ion exchange alone, indicating complex interactions epri.com.
Research into Carbon Dioxide Capture Chemistry and Amine Reactivity
Ethanolamine and its derivatives are widely used as absorbents in carbon dioxide (CO₂) capture processes. ¹⁵N-labeled ethanolamine and related compounds have been employed to study the fundamental chemistry of CO₂ absorption, particularly the formation and stability of carbamates and bicarbonates. ¹⁵N NMR spectroscopy has been a key tool in characterizing amine reactivity in CO₂ capture systems, with ¹⁵N chemical shifts correlating well with the tendency of amines to form carbamates acs.orgusn.nosintef.nonih.gov. These studies help in understanding structure-activity relationships and optimizing solvent performance. For example, research has explored the influence of amine structure on carbamate (B1207046) formation, noting that ¹⁵N NMR data provides insights into the electronic environment of the nitrogen atom, which is directly related to its reactivity towards CO₂ acs.orgusn.nosintef.no. The comparison of ¹⁵N NMR data with quantitative ¹³C NMR experiments allows for a comprehensive understanding of the equilibrium of carbamate formation and the role of solvent effects in these processes acs.orgusn.nosintef.no.
Emerging Research Directions and Methodological Innovations with Ethanolamine 15n
Development of Novel Nitrogen-15 (B135050) Labeled Derivatives and Precursors for Specific Research Needs
The precise tracking of metabolic pathways often requires tailored isotopic labeling strategies. Researchers are actively developing novel ¹⁵N-labeled derivatives and precursors of ethanolamine (B43304) to meet specific research demands. This involves synthesizing compounds with ¹⁵N incorporated at strategic positions within the ethanolamine molecule or creating related molecules that can be efficiently converted into ¹⁵N-labeled metabolites within a biological system.
For instance, the synthesis of custom ¹⁵N-labeled ethanolamine precursors allows for the targeted labeling of specific nitrogen-containing biomolecules. This is crucial for studies investigating nitrogen metabolism, amino acid biosynthesis, and nucleotide synthesis, where the precise fate of nitrogen atoms is critical mdpi.comcreative-proteomics.com. The development of such precursors enhances the specificity and sensitivity of tracing experiments, providing more accurate data on metabolic flux and pathway utilization creative-proteomics.comnih.gov.
Advancements in High-Throughput Isotopic Tracing Methodologies for "-omics" Research
The integration of stable isotope tracing with high-throughput "-omics" technologies, such as metabolomics and proteomics, is revolutionizing biological research. Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have enabled the sensitive and quantitative detection of isotopically labeled metabolites and proteins mdpi.comnih.govbitesizebio.com.
High-throughput isotopic tracing methodologies allow for the simultaneous analysis of numerous metabolites or proteins within a biological sample. This is particularly valuable in metabolomics, where researchers aim to capture a comprehensive snapshot of cellular metabolism. By using labeled substrates like ethanolamine-15N, studies can quantify metabolic fluxes across entire pathways, providing dynamic information that complements static metabolomic profiles bitesizebio.comnumberanalytics.com. Software tools like iMS2Flux are being developed to automate and standardize the processing of mass spectrometric data from stable isotope labeling experiments, thereby increasing the throughput and efficiency of metabolic flux analysis (MFA) nih.govresearchgate.net.
Integration of Computational Modeling and Isotopic Flux Analysis for Systems-Level Understanding
To achieve a systems-level understanding of metabolism, experimental data from isotopic tracing must be integrated with computational modeling. Metabolic Flux Analysis (MFA) combines experimental measurements of isotope incorporation with stoichiometric and kinetic models of metabolic networks to quantify the rates of biochemical reactions researchgate.netresearchgate.netcreative-proteomics.com.
Software packages like INCA 2.0 are designed to integrate isotopomer measurements from both MS and NMR platforms, allowing for more robust metabolic flux estimation, even from dynamic labeling experiments researchgate.netnih.gov. By modeling the flow of ¹⁵N from this compound through various metabolic pathways, researchers can identify key regulatory points, understand metabolic flexibility, and predict the effects of genetic or environmental perturbations researchgate.netrsc.orgmdpi.com. This integration provides a powerful framework for dissecting complex biochemical systems and understanding cellular behavior at a holistic level rsc.orgmdpi.com.
Potential for Multidimensional Isotopic Labeling in Complex Biochemical Systems Research
The complexity of biological systems often necessitates the use of multiple isotopic labels simultaneously to trace interconnected metabolic pathways. Multidimensional isotopic labeling involves introducing several stable isotopes, such as ¹³C and ¹⁵N, into different molecules or at different positions within a molecule nih.govcreative-proteomics.com.
This approach allows for the simultaneous tracking of carbon and nitrogen metabolism, providing a more comprehensive view of nutrient utilization and metabolic interdependencies. For example, using ¹⁵N-ethanolamine in conjunction with ¹³C-labeled glucose could reveal how nitrogen and carbon flow through pathways that utilize both elements, such as amino acid synthesis or nucleotide metabolism mdpi.comnih.gov. Such multidimensional labeling strategies are essential for dissecting intricate metabolic networks, understanding cross-talk between pathways, and elucidating the dynamics of complex biological processes in systems like cancer metabolism or plant biochemistry rsc.orgmdpi.comnih.govrsc.org.
Compound List:
this compound
¹⁵N-ethanolamine
¹³C-glucose
¹⁵N-glutamine
¹³C-labeled glucose
¹⁵N-labeled glutamine
¹³C-labeled substrates
¹⁵N-labeled substrates
¹³C-labeled amino acids
¹⁵N-labeled ammonium (B1175870) chloride
¹⁵N-labeled ammonium sulfate (B86663)
¹⁵N-glycine
¹³C-labeled glycerol (B35011)
¹⁵N-labeled ammonium sulfate
¹³C-labeled pyruvate (B1213749)
¹⁵N-labeled ammonium chloride
¹³C-labeled acetate (B1210297)
¹⁵N-labeled nitrate (B79036)
¹⁴N-labeled nitrate
¹⁵N-labeled ammonium
¹⁴N-labeled ammonium
¹⁵N-labeled nitrite (B80452)
¹⁴N-labeled nitrite
¹⁵N-labeled compounds
¹³C-labeled compounds
¹⁵N-labeled amino acids
¹³C-labeled nucleotides
¹⁵N-labeled nucleotides
¹³C-labeled carbon
¹⁵N-labeled nitrogen
²H (deuterium)
¹⁸O
¹³C
¹⁵N
¹⁸O
²H
¹⁶O
¹⁸O
¹³C-CO₂
¹³C-NaHCO₃
¹⁵N-NO₃⁻
¹⁵N-NH₄⁺
N-acylethanolamines
N-(2-hydroxyethyl)-2-(2-hydroxyethylamino)acetamide (HEHEAA)
Phosphatidylethanolamine (B1630911) (PE)
Phosphorylethanolamine (PEt)
Phosphorylcholine (PCho)
S-adenosylmethionine
γ-glutathione
Adenine
Adenosine
AMP
ADP
ATP
Conclusion and Future Perspectives in Ethanolamine 15n Research
Synthesis of Key Research Findings and Methodological Impact of Ethanolamine-15N as a Probe
This compound serves as a vital tracer in various research disciplines, primarily by leveraging the stable nitrogen-15 (B135050) isotope to meticulously track the metabolic fate of ethanolamine-containing molecules within biological systems smolecule.com. This capability is instrumental in metabolic flux analysis (MFA), a quantitative methodology that maps the rates of metabolite flow through biochemical networks creative-proteomics.comresearchgate.netcreative-proteomics.com. By introducing substrates labeled with isotopes such as 15N, researchers can elucidate the dynamics of central metabolic pathways like glycolysis and the TCA cycle, providing crucial information on cellular metabolism and regulation that is unobtainable through conventional, label-free metabolomics creative-proteomics.comnih.gov.
The methodological impact of employing this compound as a probe is significant, particularly in enhancing analytical techniques. In metabolomics, it has been utilized as a chemoselective tag for carboxyl-containing metabolites, markedly improving the sensitivity and resolution of Nuclear Magnetic Resonance (NMR) spectroscopy nih.govnih.gov. This facilitates the detection and quantification of a wider array of metabolites, aiding in biomarker discovery and a more profound understanding of cellular functions nih.govnih.gov. Moreover, stable isotope labeling, in general, enhances the accuracy and precision of techniques like mass spectrometry (MS) and NMR by serving as internal standards scbt.comadesisinc.com. The ability to trace molecular transformations and interactions with high specificity is fundamental to advancing our understanding of biological mechanisms, making labeled compounds indispensable tools scbt.comsilantes.comcreative-proteomics.comsolubilityofthings.com.
| Application Area | Specific Use of this compound (or 15N-labeling) | Methodological Impact |
| Metabolic Flux Analysis | Tracing nitrogen flow through metabolic pathways, quantitative flux measurements. | Enables mechanistic understanding of cellular metabolism, pathway regulation, and dynamic flux analysis creative-proteomics.comresearchgate.netnih.gov. |
| Metabolomics | Chemoselective tagging of carboxyl metabolites for NMR and MS detection. | Enhances sensitivity and resolution for metabolite identification and quantification nih.govnih.gov. |
| Proteomics | (General 15N use) Labeling amino acids for quantitative protein expression analysis. | Facilitates accurate comparison of protein levels under different conditions (e.g., SILAC) silantes.comsolubilityofthings.comsilantes.com. |
| Drug Discovery | Tracing metabolic fate and pharmacokinetics of nitrogen-containing compounds. | Provides insights into drug efficacy and safety, streamlining development adesisinc.commetsol.comprnewswire.com. |
| Phospholipid Metabolism | Labeling phospholipids (B1166683) for tracing metabolic remodeling rsc.org. | Allows tracking of lipid species at subcellular resolution. |
Identification of Remaining Research Gaps and Future Directions in Isotopic Tracing
Future directions in isotopic tracing are focused on achieving greater precision, efficiency, and broader applicability. Innovations in automated synthesis platforms and the development of novel labeling reagents are anticipated to augment the capabilities of isotope labeling adesisinc.com. Furthermore, the adoption of green chemistry principles aims to render isotope synthesis more environmentally sustainable and cost-effective adesisinc.comtheinsightpartners.com. Advancements in flow chemistry are also contributing to improved safety, scalability, and efficiency in isotope synthesis processes adesisinc.com. Addressing challenges related to biological variability, data integration across diverse analytical platforms, and the rational selection of tracers are essential for refining methodologies such as parallel labeling experiments nih.gov. Additionally, a more in-depth understanding of the transformation mechanisms that influence isotope ratios, particularly within complex environmental systems, remains an active area of research mdpi.comnih.gov. Developing robust methods to correlate data from complementary analytical techniques, such as NMR and MS, is also a significant future objective to maximize the combined strengths of these powerful platforms nih.gov.
Broader Implications of Stable Isotope Tracing for Fundamental Chemical and Biological Discovery
The application of stable isotope tracing, exemplified by the use of compounds like this compound, carries profound broader implications for fundamental chemical and biological discovery. By providing a precise mechanism for tracking molecules, their transformations, and their interactions within intricate systems, stable isotopes have become indispensable tools in systems biology nih.govnih.gov. They enable researchers to transition from purely observational studies to detailed mechanistic investigations, thereby unraveling the complex workings of cellular metabolism, protein dynamics, and molecular interactions nih.govscbt.comsolubilityofthings.com.
Q & A
Q. Advanced: What experimental design considerations are critical for isotopic tracing studies using this compound in complex biological systems?
Methodological Answer: Designing isotopic tracing experiments requires:
- Tracer dosage optimization : Balance between isotopic enrichment and cellular toxicity, validated via dose-response assays.
- Time-resolved sampling : Capture dynamic incorporation rates, with statistical power analysis to determine sampling intervals .
- Compartmentalization controls : Use subcellular fractionation or isotopic dilution assays to distinguish intracellular vs. extracellular pools .
- Data normalization : Correct for natural isotope abundance using computational tools like IsoCor .
Basic: What analytical techniques are recommended for verifying the isotopic purity of this compound?
Methodological Answer:
Isotopic purity is assessed using:
- High-resolution mass spectrometry (HRMS) : Quantify 15N enrichment (e.g., m/z shifts in molecular ion peaks) and detect impurities (e.g., unlabeled ethanolamine or side products) .
- ¹H-coupled 15N NMR : Identify splitting patterns unique to 15N-labeled compounds .
- Elemental analysis (EA) : Confirm nitrogen content and rule out non-nitrogen contaminants .
Q. Advanced: How do isotopic impurities in this compound impact metabolic flux analysis, and how can they be mitigated?
Methodological Answer: Impurities (e.g., residual 14N) distort flux measurements by introducing unaccounted isotopic dilution. Mitigation strategies include:
- Pre-purification of precursors : Use HPLC to isolate ammonia-15N before synthesis .
- Background correction : Subtract natural abundance contributions using software such as MetaQuant .
- Cross-validation : Compare results across multiple analytical platforms (e.g., LC-MS vs. GC-MS) to identify systematic errors .
Basic: What are standard protocols for incorporating this compound into lipid metabolism studies?
Methodological Answer:
Standard protocols involve:
- In vitro assays : Incubate cell lysates or purified enzymes with this compound and monitor phosphatidylethanolamine synthesis via thin-layer chromatography (TLC) or radiolabeled analogs .
- In vivo models : Administer this compound to organisms and analyze lipid extracts using LC-MS/MS .
- Data reporting : Include negative controls (unlabeled ethanolamine) and triplicate measurements to ensure robustness .
Q. Advanced: How can researchers design multi-omics experiments to study this compound’s role in phospholipid remodeling under stress conditions?
Methodological Answer: Integrate:
- Transcriptomics : Identify ethanolamine kinase (ETNK) expression changes via RNA-seq.
- Metabolomics : Track 15N incorporation into phosphatidylethanolamine using stable isotope-resolved metabolomics (SIRM) .
- Lipidomics : Pair with imaging mass spectrometry to spatialize lipid redistribution .
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables like nutrient availability .
Basic: What are common sources of data contradiction in this compound tracer studies?
Methodological Answer:
Contradictions often arise from:
- Isotopic dilution : Unlabeled endogenous pools reducing apparent enrichment.
- Sample handling artifacts : Degradation during extraction (e.g., phospholipase activity), mitigated by snap-freezing and protease inhibitors .
- Instrument variability : Calibrate MS detectors daily using certified reference materials .
Q. Advanced: How can conflicting results in this compound flux studies be resolved methodologically?
Methodological Answer:
- Meta-analysis : Compare datasets across studies using platforms like MetaCyc to identify consensus pathways .
- Knockout validation : Use CRISPR/Cas9 to silence competing pathways (e.g., phosphatidylserine synthase) and isolate ethanolamine-specific fluxes .
- Error propagation modeling : Quantify uncertainty in enrichment ratios using Monte Carlo simulations .
Basic: How should researchers optimize liquid chromatography (LC) methods for separating this compound from biological matrices?
Methodological Answer:
- Column selection : Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
- Mobile phase : Acetonitrile/ammonium formate (pH 3.0) enhances peak resolution .
- Detection : Couple to tandem MS with multiple reaction monitoring (MRM) for specificity .
Q. Advanced: What computational tools improve the accuracy of this compound quantification in high-background samples?
Methodological Answer:
- Isotopic deconvolution : Software like XCMS Isotopic eliminates overlap between 15N and 13C peaks .
- Machine learning : Train classifiers on spectral libraries to distinguish ethanolamine derivatives .
Basic: What are best practices for storing this compound to prevent degradation?
Methodological Answer:
- Storage conditions : -80°C under argon to prevent oxidation.
- Stability testing : Perform accelerated degradation studies at 4°C and 25°C to establish shelf-life .
Q. Advanced: How can degradation kinetics of this compound be modeled under varying pH and temperature conditions?
Methodological Answer:
- Arrhenius modeling : Derive activation energy (Ea) from degradation rates at controlled temperatures .
- pH-rate profiling : Use buffer systems to identify pH-sensitive degradation pathways .
Basic: How is this compound used in multi-omics studies to investigate metabolic cross-talk?
Methodological Answer:
Q. Advanced: What computational frameworks enable systems-level analysis of this compound flux data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
